Home > Products > Screening Compounds P14963 > 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide -

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Catalog Number: EVT-6177552
CAS Number:
Molecular Formula: C16H8ClFN2OS2
Molecular Weight: 362.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a benzothiophene carboxylate derivative identified as a potent and selective allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [ [] ] This compound exhibits promising potential for further research in metabolic disorders associated with elevated branched-chain amino acid (BCAA) levels.

Mechanism of Action

3-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide functions as an allosteric inhibitor of BDK. [ [] ] It binds to a specific allosteric site on BDK, distinct from the ATP-binding site, similar to other known allosteric BDK inhibitors like (S)-α-chlorophenylproprionate. This binding triggers conformational changes in the N-terminal domain of BDK, leading to its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This dissociation subsequently results in accelerated degradation of the released BDK in vivo, ultimately increasing the residual activity of BCKDC. [ [] ]

Applications

3-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide demonstrates potent inhibition of BDK, a key regulator of BCAA catabolism. [ [] ] This property makes it a valuable tool in scientific research, particularly for:

  • Developing Treatments for Metabolic Disorders: Elevated BCAA levels are implicated in various metabolic disorders such as maple syrup urine disease, obesity, and type 2 diabetes. [ [] ] This compound could serve as a lead compound for developing novel therapeutic agents targeting these conditions by enhancing BCAA breakdown and restoring metabolic balance.

1. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

    Relevance: Ivacaftor, while possessing a distinct chemical structure compared to 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, is relevant due to its role as a CFTR potentiator. The research paper discusses Ivacaftor in the context of combination therapies for cystic fibrosis alongside other potentiators, highlighting its potential impact on CFTR stability and corrector efficacy . This context suggests an interest in exploring various structural classes, including benzothiazoles and quinolines, for their potential as CFTR modulators.

2. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

    Relevance: Similar to Ivacaftor, this compound, although structurally different from 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide, is relevant due to its function as a CFTR corrector . Its inclusion in a study investigating combination therapies for cystic fibrosis, alongside potentiators such as Ivacaftor, suggests a broader research interest in various structural classes for targeting CFTR.

3. (S)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide []

    Relevance: Like the previous two compounds, this molecule is a CFTR corrector, highlighting the research interest in identifying effective therapeutic strategies for cystic fibrosis . The research emphasizes the need for potentiators that do not interfere with corrector activity, suggesting a potential research direction for exploring the compatibility of 3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide with existing or novel correctors.

4. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) []

    Compound Description: BT2 is identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) . It exhibits excellent pharmacokinetic properties and significantly increases BCKDC activity in various cell types and models of maple syrup urine disease.

5. 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) []

    Compound Description: BT2F is an analog of BT2, also identified as an allosteric inhibitor of BDK . Like BT2, it demonstrates the ability to increase BCKDC activity.

6. N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3) []

    Compound Description: BT3 is a prodrug of BT2, designed to enhance its pharmaceutical properties . Like its parent compound, BT3 exhibits promising BDK inhibitory activity and enhances BCKDC activity.

Properties

Product Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

IUPAC Name

3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Molecular Formula

C16H8ClFN2OS2

Molecular Weight

362.8 g/mol

InChI

InChI=1S/C16H8ClFN2OS2/c17-13-9-3-1-2-4-11(9)22-14(13)15(21)20-16-19-10-6-5-8(18)7-12(10)23-16/h1-7H,(H,19,20,21)

InChI Key

BHQPTZABPPBXRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.